MAO‑A vs. MAO‑B Selectivity: A ~90‑Fold Window That Distinguishes the 8‑Amino Scaffold from Non‑Selective Quinazolinediones
In fluorescence‑based MAO inhibition assays using kynuramine as substrate, 8‑aminoquinazoline‑2,4(1H,3H)‑dione exhibits a marked selectivity window between the two monoamine oxidase isoforms. It inhibits MAO‑A with an IC₅₀ >100,000 nM, while inhibiting MAO‑B with an IC₅₀ of 1,130 nM [1]. This represents an approximately 90‑fold selectivity for MAO‑B over MAO‑A. In contrast, many quinazoline‑2,4‑dione derivatives profiled in BindingDB lack this defined selectivity fingerprint; for example, a related derivative (CHEMBL172856) inhibited MAO‑A with an IC₅₀ of 25,300 nM, revealing a much narrower MAO‑B/MAO‑A window [2]. The sharp isoform preference of the 8‑amino compound provides a defined baseline for CNS‑targeted programs where MAO‑B selectivity is desired.
| Evidence Dimension | MAO‑A IC₅₀ vs. MAO‑B IC₅₀ |
|---|---|
| Target Compound Data | MAO‑A IC₅₀ >100,000 nM; MAO‑B IC₅₀ = 1,130 nM |
| Comparator Or Baseline | Quinazoline‑2,4‑dione derivative CHEMBL172856: MAO‑A IC₅₀ = 25,300 nM |
| Quantified Difference | ~90‑fold MAO‑B/MAO‑A selectivity (8‑amino) vs. narrower window for comparator derivative |
| Conditions | Fluorescence assay; inhibition of kynuramine conversion to 4‑hydroxyquinoline; 20‑min incubation |
Why This Matters
A large MAO‑B selectivity window reduces the risk of tyramine‑induced hypertensive crisis, making the 8‑amino scaffold a preferred starting point for CNS‑selective lead optimization compared to non‑selective quinazolinedione analogs.
- [1] BindingDB BDBM50401981 (CHEMBL1575961), MAO‑A and MAO‑B IC₅₀ data for 8‑aminoquinazoline‑2,4(1H,3H)‑dione. View Source
- [2] BindingDB BDBM50493476 (CHEMBL172856), MAO‑A IC₅₀ data for comparator quinazolinedione. View Source
